2-(p-Chlorobenzoyl)dibenzothiophene-
Overview
Description
“2-(p-Chlorobenzoyl)dibenzothiophene-” is a chemical compound that is a derivative of dibenzothiophene . It is synthesized through the process of benzoylation and p-chlorobenzoylation of dibenzothiophene .
Synthesis Analysis
The synthesis of “2-(p-Chlorobenzoyl)dibenzothiophene-” involves the benzoylation and p-chlorobenzoylation of dibenzothiophene in the presence of small amounts of FeCl3 and its complex with nitromethane, ZnCl2, and iron acetylacetonate . This process leads to the corresponding 3-acyldibenzothiophenes in good yields .Molecular Structure Analysis
The molecular and electronic structure of dibenzothiophene, a parent compound of “2-(p-Chlorobenzoyl)dibenzothiophene-”, has been studied theoretically using quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations .Chemical Reactions Analysis
The chemical reactions involving dibenzothiophene, the parent compound of “2-(p-Chlorobenzoyl)dibenzothiophene-”, include oxidation to various thiophene 1-oxides and thiophene 1,1-dioxides, and their Diels–Alder reactions .Safety And Hazards
properties
IUPAC Name |
(4-chlorophenyl)-dibenzothiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClOS/c20-14-8-5-12(6-9-14)19(21)13-7-10-16-15-3-1-2-4-17(15)22-18(16)11-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVBJBQRKYPRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)C(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170294 | |
Record name | Ketone, p-chlorophenyl 2-dibenzothienyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Chlorobenzoyl)dibenzothiophene- | |
CAS RN |
17739-80-9 | |
Record name | Ketone, p-chlorophenyl 2-dibenzothienyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, p-chlorophenyl 2-dibenzothienyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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